Cas no 877637-65-5 (6-{(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-(dimethylsulfamoyl)benzoate)
6-{(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-(dimethylsulfamoyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- PSNNXBDANAHFJU-UHFFFAOYSA-N
- MLS000724678
- F2510-0291
- CHEMBL1421311
- AKOS024654898
- 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate
- HMS2509I17
- 877637-65-5
- MLS-0206851.0001
- SMR000237594
- 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(dimethylsulfamoyl)benzoate
- 6-{(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-(dimethylsulfamoyl)benzoate
-
- Inchi: 1S/C21H21N3O6S2/c1-13-9-14(2)23-21(22-13)31-12-16-10-18(25)19(11-29-16)30-20(26)15-5-7-17(8-6-15)32(27,28)24(3)4/h5-11H,12H2,1-4H3
- InChI Key: PSNNXBDANAHFJU-UHFFFAOYSA-N
- SMILES: C(OC1C(=O)C=C(CSC2=NC(C)=CC(C)=N2)OC=1)(=O)C1=CC=C(S(N(C)C)(=O)=O)C=C1
Computed Properties
- Exact Mass: 475.08717775g/mol
- Monoisotopic Mass: 475.08717775g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 32
- Rotatable Bond Count: 8
- Complexity: 863
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 149Ų
6-{(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-(dimethylsulfamoyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2510-0291-2μmol |
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(dimethylsulfamoyl)benzoate |
877637-65-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2510-0291-5μmol |
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(dimethylsulfamoyl)benzoate |
877637-65-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2510-0291-10μmol |
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(dimethylsulfamoyl)benzoate |
877637-65-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2510-0291-20μmol |
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(dimethylsulfamoyl)benzoate |
877637-65-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2510-0291-1mg |
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(dimethylsulfamoyl)benzoate |
877637-65-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2510-0291-2mg |
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(dimethylsulfamoyl)benzoate |
877637-65-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2510-0291-3mg |
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(dimethylsulfamoyl)benzoate |
877637-65-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2510-0291-4mg |
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(dimethylsulfamoyl)benzoate |
877637-65-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2510-0291-5mg |
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(dimethylsulfamoyl)benzoate |
877637-65-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2510-0291-10mg |
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(dimethylsulfamoyl)benzoate |
877637-65-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
6-{(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-(dimethylsulfamoyl)benzoate Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 6-{(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-(dimethylsulfamoyl)benzoate
Introduction to 6-{(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-(dimethylsulfamoyl)benzoate (CAS No. 877637-65-5) and Its Emerging Applications
The compound 6-{(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-(dimethylsulfamoyl)benzoate, identified by its CAS number 877637-65-5, represents a fascinating molecule with significant potential in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their structural complexity and diverse biological activities. The presence of multiple functional groups, including a pyrimidine core, a sulfanyl-methyl bridge, and a dimethylsulfamoyl moiety attached to a benzoate ester, endows this molecule with unique chemical properties that make it a valuable candidate for further investigation.
Recent advancements in medicinal chemistry have highlighted the importance of sulfamoyl and pyrimidine derivatives in the development of novel therapeutic agents. The sulfanyl-methyl group in this compound not only contributes to its structural rigidity but also facilitates interactions with biological targets, making it an attractive scaffold for drug design. Furthermore, the dimethylsulfamoyl substituent on the benzoate ring introduces additional hydrogen bonding capabilities, which can enhance binding affinity to protein receptors. These features collectively position 6-{(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-(dimethylsulfamoyl)benzoate as a promising candidate for further exploration in pharmacological research.
In the context of contemporary drug discovery, the integration of computational chemistry and high-throughput screening has revolutionized the identification of bioactive molecules. The structural motifs present in 6-{(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-(dimethylsulfamoyl)benzoate align well with known pharmacophores that have demonstrated efficacy in treating various diseases. For instance, pyrimidine derivatives are well-documented for their roles in antiviral and anticancer therapies, while sulfamoyl groups are frequently incorporated into drugs targeting metabolic disorders. The unique combination of these elements in this compound suggests potential applications across multiple therapeutic areas.
One particularly intriguing aspect of this molecule is its potential as an intermediate in the synthesis of more complex pharmaceuticals. The presence of both a pyran ring and a benzoate ester provides multiple points for chemical modification, allowing chemists to tailor its properties for specific biological targets. This flexibility is crucial in modern drug development, where precision and specificity are paramount. Researchers have been exploring novel synthetic pathways to functionalize such heterocyclic compounds, leveraging advances in catalytic methods and green chemistry principles to improve yield and reduce environmental impact.
The benzoate moiety in 6-{(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-(dimethylsulfamoyl)benzoate also plays a critical role in determining its solubility and bioavailability. Benzoate esters are known to enhance membrane permeability, facilitating cellular uptake of associated molecules. This characteristic makes it an attractive component for designing prodrugs or delivery systems that require controlled release mechanisms. Additionally, the dimethylsulfamoyl group contributes to hydrophilicity, balancing the overall solubility profile of the compound—a crucial factor in formulating effective pharmaceutical agents.
Recent studies have begun to uncover the mechanistic insights behind the biological activity of sulfamoylated pyrimidine derivatives. These investigations have revealed that such compounds can modulate enzyme activity by competing with natural substrates or by inducing conformational changes in target proteins. For example, modifications at the sulfanyl-methyl position have been shown to influence binding kinetics significantly. Such findings underscore the importance of fine-tuning molecular structure to optimize therapeutic efficacy—a principle that is central to rational drug design.
The synthesis of 6-{(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-(dimethylsulfamoyl)benzoate presents an interesting challenge due to its complex architecture. Traditional synthetic routes often involve multi-step sequences that require careful optimization to achieve high yields and purity. However, recent innovations in synthetic methodology have made it possible to streamline these processes using transition metal catalysis or enzymatic reactions. Such advancements not only improve efficiency but also minimize waste generation—a key consideration in sustainable chemistry practices.
In conclusion,6-{(4,6-dimethylpyrimidin-2-ylsulfanylmethyl)-} - - - - - - - - - - - --{ oxo--{ }--{ }--{ }--{ }--{ }--{ }--{ }--{ }--{ }--{ }--{ }--{ }--{ }--{ H-pyran} --{-} --{-} --{-} --{-} --{-} --{-} --{-} --{-} --{-} --{-} --{-} --{-} --{-} --{-}}--- { { { { { { { { { { { { { { { { benzoate}}}}}}}}}}}} (CAS No.--877637---65---5--) ---is---a---structurally---complex---and---potentially---bioactive---compound---with---significant---therapeutic---promise. Its unique combination of functional groups makes it a valuable scaffold for drug discovery efforts targeting diverse diseases. As research continues to uncover new applications for sulfamoylated pyrimidine derivatives,this---molecule---holds---great---potential----to----contribute----to----the----development----of----novel----pharmaceuticals------that------will------enhance------human------healthcare------outcomes.
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